molecular formula C7H2ClF3N2S B2735151 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine CAS No. 1360887-00-8

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine

Cat. No.: B2735151
CAS No.: 1360887-00-8
M. Wt: 238.61
InChI Key: SYNADKXYDGKEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2ClF3N2S and a molecular weight of 238.62 g/mol It is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

In industrial production, the synthesis may involve the use of more efficient and scalable methods. For example, the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide and chlorine gas can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The presence of the isothiocyanato group in this compound makes it unique and valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2S/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNADKXYDGKEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N=C=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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